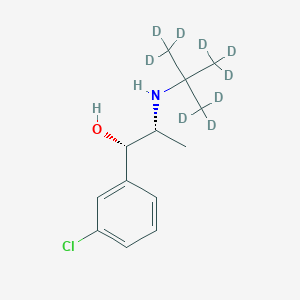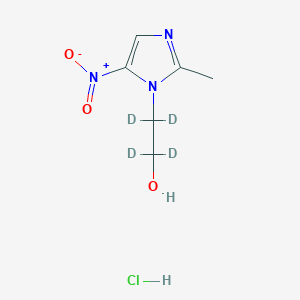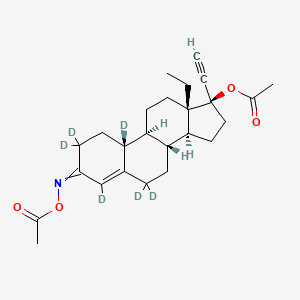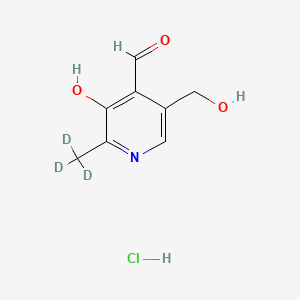
rac erythro-Dihydro Bupropion-d9
描述
rac erythro-Dihydro Bupropion-d9 is a labeled metabolite of the drug Bupropion. It is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Bupropion. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical techniques such as mass spectrometry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac erythro-Dihydro Bupropion-d9 involves the incorporation of deuterium atoms into the Bupropion molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
化学反应分析
Types of Reactions
rac erythro-Dihydro Bupropion-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and pharmacokinetics of Bupropion .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used to substitute specific functional groups in the molecule
Major Products
The major products formed from these reactions include various metabolites of Bupropion, such as hydroxybupropion, erythrohydrobupropion, and threohydrobupropion. These metabolites are crucial for understanding the drug’s pharmacological effects and metabolic pathways .
科学研究应用
rac erythro-Dihydro Bupropion-d9 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Bupropion.
Metabolic Pathway Analysis: Helps in identifying and quantifying the metabolites of Bupropion.
Analytical Chemistry: Utilized in mass spectrometry and other analytical techniques to study the structure and behavior of Bupropion and its metabolites.
Drug Development: Aids in the development of new drugs by providing insights into the metabolic pathways and pharmacokinetics of existing drugs .
作用机制
rac erythro-Dihydro Bupropion-d9 exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, similar to Bupropion. This inhibition prolongs the action of these neurotransmitters in the synaptic cleft, enhancing their effects on the central nervous system. The compound binds to the norepinephrine transporter and the dopamine transporter, preventing the reuptake of these neurotransmitters .
相似化合物的比较
rac erythro-Dihydro Bupropion-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hydroxybupropion: A major metabolite of Bupropion with similar pharmacological activity.
Threohydrobupropion: Another metabolite of Bupropion with distinct pharmacokinetic properties.
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid
The deuterium labeling in this compound provides advantages in analytical studies, such as improved stability and easier detection in mass spectrometry .
属性
IUPAC Name |
(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m1/s1/i2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-WSBYFTHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













